Clodinafop-Propargyl

Übersicht

Beschreibung

Clodinafop-propargyl is a post-emergent systemic herbicide primarily used to control annual grass weeds in cereal crops such as wheat and barley. It is a member of the aryloxyphenoxypropionate chemical family and functions by inhibiting the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants .

Wirkmechanismus

Target of Action

The primary target of Clodinafop-Propargyl is the enzyme acetyl co-enzyme A carboxylase (ACCase) . ACCase is essential for the production of lipids (fatty acids) needed for plant growth .

Mode of Action

This compound is a post-emergence herbicide . It interacts with and inhibits ACCase . This interaction results in the inhibition of lipid biosynthesis in the target plant . The selectivity of this compound is based on the difference in the speed of herbicide breakdown in the crop versus the weeds .

Biochemical Pathways

By inhibiting ACCase, this compound disrupts the biochemical pathway responsible for lipid biosynthesis . This disruption affects the plant’s ability to produce the fatty acids necessary for growth. The downstream effect of this disruption is the cessation of plant growth, leading to the death of the plant .

Pharmacokinetics

It is known that this compound is absorbed through the leaves and shoots of plants . It is then rapidly translocated in the plants and accumulates in the meristematic tissues .

Result of Action

The result of this compound’s action is the inhibition of plant growth, leading to plant death . This is achieved through the disruption of lipid biosynthesis, which is essential for plant growth . The plant exhibits scorching symptoms after systemic uptake of the leaves occurs within one to three weeks on the meristematic tissue .

Action Environment

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Clodinafop-propargyl is widely utilized in agriculture due to its effectiveness against a range of grass weeds. The herbicide is particularly beneficial in cereal crops such as wheat and barley.

Efficacy Against Grass Weeds

- Target Weeds : this compound effectively controls species like wild oats (Avena fatua) and other annual grasses.

- Application Rates : Typical application rates range from 40 to 64 g active ingredient per hectare, depending on the target weed species and growth stage.

Table 1: Efficacy of this compound on Various Grass Weeds

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) |

|---|---|---|

| Wild Oats | 64 | 100 |

| Barnyard Grass | 40 | 90 |

| Foxtail | 64 | 95 |

Environmental Impact and Management

This compound's environmental impact has been a subject of study, particularly regarding its persistence in soil and potential effects on non-target species.

Toxicity Studies

Research indicates that this compound has low toxicity to mammals but can affect aquatic organisms. For instance, studies have shown varying levels of sensitivity among aquatic plants, with Glyceria maxima being particularly sensitive to the herbicide.

Table 2: Sensitivity of Aquatic Plants to this compound

| Plant Species | EC50 (µg/L) | Sensitivity Level |

|---|---|---|

| Glyceria maxima | 48 | High |

| Myriophyllum spicatum | 62 | Moderate |

| Landoltia punctata | >100 | Low |

Case Studies

Several case studies highlight the practical applications and outcomes of using this compound in different settings.

Field Trials

In field trials conducted across various regions, this compound demonstrated consistent efficacy in controlling grass weeds under different climatic conditions. For example, a study showed that under freezing conditions prior to application, higher doses were required for effective control of winter wild oats.

Biodegradation Studies

Research into the biodegradation of this compound reveals that certain bacterial consortia can effectively degrade the herbicide, suggesting potential bioremediation applications in contaminated sites.

Table 3: Biodegradation Rates of this compound by Bacterial Consortium

| Bacterial Consortium | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | 92 | 30 |

| Pure Culture A | 75 | 30 |

Regulatory Status and Safety Assessments

This compound has undergone extensive safety assessments by regulatory bodies such as the US EPA and Health Canada. These assessments evaluate its carcinogenic potential, reproductive toxicity, and environmental impact.

Health Effects

Studies indicate that while this compound shows some potential for tumorigenicity at high doses in animal models, it is generally regarded as safe when used according to label instructions.

Biochemische Analyse

Biochemical Properties

Clodinafop-Propargyl inhibits the enzyme acetyl coenzyme-A-carboxylase (ACCase), which is responsible for synthesizing lipids . This interaction with ACCase is crucial for its herbicidal activity.

Cellular Effects

This compound has been shown to have effects on mammalian cells. For instance, it has demonstrated oncogenic potential in rats and mice, leading to increased incidences of neoplastic changes in the liver . This is a species-specific effect and is considered irrelevant to human risk assessment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from the ester to the active acid derivative . It inhibits the activity of ACCase, hindering fatty acid synthesis . This inhibition disrupts lipid biosynthesis, affecting the growth and development of plants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound rapidly degrades to the acid derivative-clodinafop, which is a major metabolite in plant and soil . This suggests that the effects of this compound can change over time due to its degradation.

Dosage Effects in Animal Models

In animal models, this compound has shown to cause changes in biochemical parameters indicative of liver effects and changes in haematological parameters indicative of anaemia . The specific effects can vary depending on the dosage.

Metabolic Pathways

This compound is involved in the lipid biosynthesis pathway . It inhibits ACCase, an enzyme crucial for lipid synthesis . The metabolic pathway of this compound degradation involves its conversion to 2-amino-5-chlorophenol (2A5CP), which is further completely mineralized .

Subcellular Localization

Given its role as an inhibitor of ACCase, an enzyme found in the cytoplasm of cells, it is likely that this compound also localizes to the cytoplasm where it can exert its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Clodinafop-propargyl umfasst mehrere Schritte:

Ausgangsmaterial: Der Prozess beginnt mit R-2-(p-Hydroxyphenoxy)propionsäure.

Bildung von Clodinafopsäure: Diese Verbindung reagiert mit ätzender Alkali in Wasser und einem aprotischen polaren Lösungsmittel unter Bildung eines Salzes, das dann mit 5-Chlor-2,3-Difluorpyridin zu Clodinafopsäure reagiert.

Veresterung: Die Clodinafopsäure wird dann in Gegenwart eines herkömmlichen Veresterungskatalysators mit Propargylalkohol verestert, um this compound zu erhalten

Industrielle Produktionsverfahren

In einem industriellen Umfeld wird die Synthese mit sorgfältiger Kontrolle der Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Reaktionsaufbau: Mischen von Clodinafopsäure mit Toluol und Dichlormethan, gefolgt von der Zugabe von Trifluormethylsulfonsäure und Propargylalkohol.

Reaktionsbedingungen: Die Mischung wird auf 80-90°C erhitzt, um zu refluxieren und eine Wasser-Trennungsreaktion durchzuführen.

Reinigung: Das Produkt wird durch Waschen mit gesättigter Natriumhydrogencarbonatlösung und Salzsäure gereinigt, gefolgt von Lösungsmittelrückgewinnung und Trocknung

Analyse Chemischer Reaktionen

Clodinafop-propargyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade seltener untersucht werden.

Hydrolyse: Die Esterbindung in this compound kann hydrolysiert werden, um Clodinafopsäure und Propargylalkohol zu ergeben.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Pyridinrings

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören ätzende Alkali, Säuren zur pH-Einstellung und organische Lösungsmittel wie Toluol und Dichlormethan. Zu den Hauptprodukten, die gebildet werden, gehören Clodinafopsäure und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen .

Vergleich Mit ähnlichen Verbindungen

Clodinafop-propargyl gehört zur chemischen Klasse der Oxyphenoxy-Säureester, die ähnliche Herbizide wie folgende umfasst:

- Fluazifop-butyl

- Fenoxaprop-ethyl

- Diclofop-methyl

- Quizalofop-ethyl

- Haloxyfop-methyl

Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen Anwendung zur Bekämpfung von Grasunkräutern in Getreidekulturen und seiner besonderen molekularen Struktur, die seine herbizide Aktivität verleiht .

Biologische Aktivität

Clodinafop-propargyl is a selective herbicide primarily used for controlling grass weeds in various crops, notably wheat. Its biological activity encompasses a range of effects on plant physiology, metabolism, and potential toxicity to non-target organisms. This article reviews the compound's biological activity, supported by data tables, case studies, and research findings.

This compound operates through the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By blocking this enzyme, this compound disrupts lipid metabolism, leading to impaired cell membrane integrity and ultimately plant death. This mechanism is particularly effective against annual grasses while having minimal impact on broadleaf crops.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound under various environmental conditions. A notable study assessed its performance under freezing stress, revealing significant variations in herbicidal efficacy based on timing and environmental conditions:

| Herbicide | Freezing Treatment | LD50 (g ai ha^-1) | GR50 (g ai ha^-1) |

|---|---|---|---|

| This compound | No Freezing (NF) | 17.9 ± 1.2 | 10.6 ± 0.52 |

| Freezing Before Spray (FBS) | 18.1 ± 1.2 | 11.6 ± 0.51 | |

| Freezing After Spray (FAS) | 23.2 ± 1.7 | 12.8 ± 0.74 | |

| 2,4-D plus MCPA | NF | 292.8 ± 21.9 | - |

| FBS | 472.8 ± 42.4 | - | |

| FAS | 318.8 ± 28.9 | - |

The study indicated that this compound was less effective when applied under freezing conditions prior to spraying, necessitating higher doses for effective weed control .

Metabolism and Environmental Fate

The metabolic fate of this compound has been extensively studied to understand its persistence in the environment and potential impacts on soil health:

- Mineralization : In laboratory assays using soil samples, approximately 12.40% of applied ^14C-labeled this compound was mineralized after 28 days , indicating moderate degradation .

- Bioavailability : The bioavailable fraction decreased significantly over time, with only 4.41% extractable after the same period.

- Metabolites : The primary metabolite identified was free acid clodinafop, which was further transformed into other compounds such as 2-(4-hydroxyphenoxy)-propionic acid .

Toxicological Profile

This compound exhibits low to moderate acute toxicity across various exposure routes (oral, dermal, inhalation). Notably, studies indicated an increase in tumor incidence in rats at higher doses (750 mg/kg), although no clear genotoxic effects were observed at lower doses . The compound may act as a peroxisomal proliferator, influencing cytochrome P450 activity involved in steroid hormone metabolism .

Case Studies

- Tumorigenicity in Rodents : A long-term study revealed that this compound increased the incidence of prostate and ovarian tumors in rats at higher exposure levels, raising concerns about its carcinogenic potential in humans .

- Environmental Impact Assessment : Research highlighted the isolation of a soil microorganism capable of using this compound as a sole carbon source, suggesting potential for bioremediation strategies .

Eigenschaften

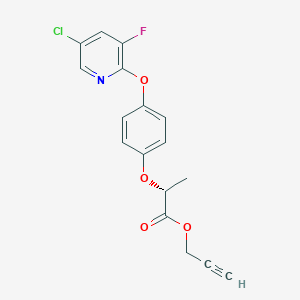

IUPAC Name |

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHZKLJNAIJNC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032354 | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice., Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Cream powder | |

CAS No. |

105512-06-9 | |

| Record name | Clodinafop-propargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop-propargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.5 °C, MP: 48.2-57.1 °C /Technical/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clodinafop-Propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. [, , , ] This enzyme plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane formation and function. [, ] Inhibiting ACCase disrupts lipid production, ultimately leading to the death of susceptible plants, particularly grassy weeds. [, , , ]

A: Yes, this compound demonstrates selective herbicidal activity. It is highly effective against a wide range of annual and perennial grassy weeds [, , , ] while generally exhibiting safety towards broadleaf crops like wheat. [, , , , ]

ANone: The molecular formula of this compound is C17H17ClNO4F, and its molecular weight is 353.77 g/mol.

A: Yes, studies have explored the compatibility and efficacy of this compound in tank mixtures with other herbicides. Results indicate that it can be effectively combined with herbicides like Tribenuron-methyl, Metsulfuron-methyl, and 2,4-Dichlorophenoxyacetic acid to broaden the weed control spectrum and enhance its effectiveness against both grassy and broadleaf weeds in cereal crops like wheat. [, , , , , , , , , ]

A: this compound functions primarily as an enzyme inhibitor, specifically targeting the ACCase enzyme. [, , , ] Currently, there is no research indicating catalytic properties associated with this compound.

ANone: While the provided research papers do not delve into specific computational chemistry studies on this compound, this area holds potential for further investigation.

ANone: The research papers provided do not directly address structural modifications of this compound.

A: this compound is commercially available in various formulations, including emulsifiable concentrate (EC) and wettable powder (WP) formulations. [, , , ] These formulations are designed to improve the herbicide's handling, application, and efficacy.

ANone: Specific SHE regulations regarding this compound are not discussed in the provided research papers.

A: Research indicates that this compound undergoes degradation in the environment through processes like photolysis on soil surfaces and degradation in anaerobic soil and water-sediment systems. [] The degradation rate can vary depending on environmental factors.

A: Studies have shown that this compound effectively controls various wild oat species, including Avena fatua, Avena ludoviciana, and Avena sterilis. [, , , , ] The efficacy can vary depending on the dose, application timing, and environmental conditions.

A: The Ile-1781-Leu mutation in the ACCase gene is a common mechanism of resistance to this compound in several weed species, including Lolium rigidum. [, ]

ANone: Specific toxicology data and safety profiles are not included in these research papers.

ANone: This aspect is not directly addressed within the provided research papers, as this compound is primarily applied as a foliar spray in agricultural settings.

ANone: The research papers do not explore biomarkers for predicting this compound efficacy or monitoring treatment response.

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely utilized technique for determining this compound and its metabolites in plant tissues, offering high sensitivity and selectivity. []

A: Research highlights that this compound can degrade through photolysis on soil surfaces and degradation in anaerobic soil and water-sediment environments. [] Its degradation can be influenced by factors like soil type, pH, and microbial activity.

ANone: The provided research papers do not provide detailed information on the dissolution rate or solubility of this compound in various media.

A: While analytical techniques like HPLC/MS/MS are mentioned for quantifying this compound, specific details regarding method validation, such as accuracy, precision, and specificity, are not elaborated on in these papers. []

ANone: These specific aspects are not addressed within the provided research papers.

ANone: As this compound is primarily used in agricultural applications, these research papers do not cover aspects related to immunogenicity or immunological responses.

ANone: This specific area of research is not addressed in the provided papers.

ANone: The research papers do not explore interactions between this compound and drug-metabolizing enzymes.

A: Yes, studies have shown that certain fungal species, like Aspergillus flavus and Aspergillus niger, can degrade this compound. [, ] This biodegradation process can contribute to reducing the herbicide's persistence in the environment.

ANone: Yes, several alternative herbicides are available for controlling grassy weeds in wheat, including:

- Fenoxaprop-P-ethyl: Another ACCase inhibitor, often used in combination with this compound to broaden the weed control spectrum. [, , , , , ]

- Pinoxaden: Belongs to the phenylpyrazoline (DEN) family of ACCase inhibitors, offering an alternative mode of action. [, ]

- Tribenuron-methyl and Metsulfuron-methyl: ALS-inhibiting herbicides effective against a wide range of grassy and broadleaf weeds. [, , , , , , , ]

ANone: These aspects are not addressed within the context of the provided research papers.

ANone: The research papers do not specifically delve into research infrastructure or resources related to this compound.

ANone: Specific historical context and milestones in this compound research are not detailed in the provided papers.

A: The research highlights the interdisciplinary nature of weed science, encompassing agronomy, plant physiology, biochemistry, and environmental science. [, , , , , , , ] Understanding the interactions between herbicides, plants, and the environment requires a multi-faceted approach.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.